molecular formula C12H10ClFN2O3 B3334638 Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001500-21-5

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3334638
CAS No.: 1001500-21-5
M. Wt: 284.67 g/mol
InChI Key: NTHKHPNOOHAWEM-UHFFFAOYSA-N
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Description

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a phenoxy methyl substituent at the 1-position of the pyrazole ring and a methyl ester at the 3-position. The phenoxy group is substituted with 3-chloro and 4-fluoro atoms, which confer unique electronic and steric properties. This compound is structurally related to several bioactive molecules, including nonpeptide neurotensin receptor ligands () and COX-2 inhibitors (). Its molecular formula is C₁₂H₁₁ClFN₂O₃, with a molecular weight of 301.7 g/mol (derived from and structural analysis).

Properties

IUPAC Name

methyl 1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c1-18-12(17)11-4-5-16(15-11)7-19-8-2-3-10(14)9(13)6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKHPNOOHAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155871
Record name Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-21-5
Record name Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenoxy Methyl Group: The phenoxy methyl group is introduced via a nucleophilic substitution reaction, where the pyrazole intermediate reacts with 3-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate, with CAS number 1001500-21-5, is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science.

Structure and Composition

This compound has the molecular formula C12H10ClFN2O3C_{12}H_{10}ClFN_2O_3 and a molecular weight of approximately 284.67 g/mol. Its structure features a pyrazole ring substituted with a chloro-fluorophenoxy group, contributing to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has shown promise as a pharmacological agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The presence of the pyrazole moiety is often associated with various biological activities, including:

  • Anti-cancer Activity : Studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains, making them potential candidates for new antibiotics.
Activity TypeDescriptionReferences
Anti-cancerInhibits tumor growth
AntimicrobialEffective against specific bacterial strains

Agricultural Chemistry

In agriculture, compounds similar to this compound are investigated for their potential as herbicides or fungicides. The chlorofluorophenoxy group may enhance herbicidal activity by disrupting plant growth mechanisms or inhibiting specific enzymes crucial for plant development.

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications, particularly in the development of polymers or coatings that require specific thermal or chemical resistance properties. Its incorporation into polymer matrices can improve performance characteristics such as durability and resistance to degradation.

Case Study 1: Anti-cancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, demonstrating significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Application

Research conducted at an agricultural university assessed the herbicidal efficacy of several pyrazole-based compounds against common weeds. This compound showed promising results in inhibiting weed germination and growth, suggesting its potential use as a selective herbicide.

Mechanism of Action

The mechanism of action of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate can be elucidated by comparing it to related pyrazole derivatives. Below is a detailed analysis:

Structural Analogues with Phenoxy/Phenyl Substituents

Compound Name Molecular Formula Substituents (Position) Molecular Weight Purity (%) Key Features Reference
This compound (Target) C₁₂H₁₁ClFN₂O₃ 3-Cl, 4-F (phenoxy) 301.7 N/A Chloro and fluoro substituents enhance lipophilicity and metabolic stability.
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate C₁₅H₁₆ClN₂O₃ 4-Cl, 3,5-dimethyl (phenoxy) 325.8 N/A Bulky substituents increase steric hindrance, potentially reducing reactivity.
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate C₁₃H₁₃FN₂O₃ 3-F, 4-OCH₃ (phenyl) 280.3 N/A Ethyl ester and methoxy group may improve solubility.
Methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate C₁₈H₁₅IN₂O₄S 3-I (phenyl), 4-SO₂CH₃ (phenyl) 482.93 79 Iodo and sulfonyl groups enhance polar interactions and binding affinity.

Functional Group Variations

  • Carbaldehyde vs.
  • Amide Linkers: Compounds like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]-carbonyl}amino)cyclohexanecarboxylic Acid () introduce amide bonds, which can enhance hydrogen-bonding interactions in biological systems.

Biological Activity

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate, with the CAS number 1001500-21-5, is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the compound's biological activity, summarizing relevant studies, case reports, and findings from diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₀ClFN₂O₃
  • Molecular Weight : 284.67 g/mol
  • InChI Key : Not specified in the sources.

The compound features a pyrazole core substituted with a chloro-fluorophenoxy group, which is believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have demonstrated significant activity against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL-
Escherichia coli--

The compound exhibited potent activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated alongside other pyrazole derivatives. Notably, several studies report significant cytotoxic effects on various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
MCF7 (breast cancer)0.01Inhibition of Aurora-A kinase
NCI-H460 (lung cancer)0.03Induction of apoptosis and autophagy
Hep-2 (laryngeal cancer)3.25Cytotoxicity through microtubule disruption

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and inhibition of key kinases involved in cancer progression .

Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Although specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that this compound effectively inhibited biofilm formation in resistant Staphylococcus aureus strains, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .
  • Cytotoxicity Assessment : In a comparative study of various pyrazole derivatives, this compound was among the top performers in inducing cell death in MCF7 cells with minimal toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate?

The compound is synthesized via multi-step pathways, often starting with the formation of the pyrazole core. A typical approach involves:

  • Step 1: Condensation of hydrazine derivatives with β-ketoesters to form the pyrazole ring.
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce the 3-chloro-4-fluorophenoxymethyl group.
  • Step 3: Esterification or transesterification to install the methyl carboxylate group. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like K₂CO₃ or Pd-based systems for coupling steps. Purification often employs column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy: ¹H/¹³C NMR to identify substituent patterns (e.g., aromatic protons, ester groups).
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Single-crystal analysis using programs like SHELXL (for refinement) and Mercury (for visualization) provides precise bond lengths, angles, and packing interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data (e.g., unexpected peak splitting) can arise from dynamic effects or impurities. Strategies include:

  • DFT Calculations: Simulating NMR chemical shifts (using Gaussian or ORCA) to match experimental data.
  • Molecular Dynamics (MD): Modeling conformational flexibility to explain solvent-dependent spectral changes.
  • Hirshfeld Surface Analysis: Identifying intermolecular interactions affecting crystallographic data .

Q. What strategies optimize the compound's biological activity in drug discovery pipelines?

Pyrazole derivatives often target enzymes or receptors. To enhance activity:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing chlorine with bulkier halogens) and assess changes in IC₅₀ values.
  • Molecular Docking: Use AutoDock or Schrödinger to predict binding modes with targets like kinase domains or GPCRs.
  • In Vitro Assays: Test antimicrobial potency via MIC (Minimum Inhibitory Concentration) or antitumor efficacy using MTT assays on cancer cell lines .

Q. How do solvent and pH conditions affect the stability of this compound during storage?

Stability studies involve:

  • Accelerated Degradation Tests: Expose the compound to varying pH (2–12) and temperatures (25–60°C).
  • HPLC Monitoring: Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Solid-State Analysis: Use PXRD to detect polymorphic changes under humid conditions. Optimal storage: anhydrous environments at –20°C in amber vials to prevent photodegradation .

Methodological Considerations

Q. What analytical techniques differentiate this compound from structurally similar pyrazole derivatives?

  • LC-MS/MS: Quantify trace impurities (e.g., methyl 1-((4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate) via selective ion monitoring.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.
  • Thermogravimetric Analysis (TGA): Compare decomposition profiles to distinguish polymorphs .

Q. How can crystallographic data for this compound contribute to predictive modeling?

  • CSD Database Mining: Compare packing motifs (e.g., π-π stacking, halogen bonding) with related structures to predict solubility.
  • Mercury Software: Analyze void spaces for co-crystallization potential with excipients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

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